molecular formula C9H14F2O B13230870 1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde

1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde

Cat. No.: B13230870
M. Wt: 176.20 g/mol
InChI Key: WTHPOJFLEJWCSS-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14F2O It features a cyclohexane ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2,2-difluoroethyl bromide in the presence of a base, followed by oxidation to introduce the aldehyde group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The difluoroethyl group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds such as:

    Cyclohexane-1-carbaldehyde: Lacks the difluoroethyl group, resulting in different reactivity and applications.

    1-(2,2-Difluoroethyl)benzene-1-carbaldehyde: Features a benzene ring instead of a cyclohexane ring, leading to different chemical properties

Properties

Molecular Formula

C9H14F2O

Molecular Weight

176.20 g/mol

IUPAC Name

1-(2,2-difluoroethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C9H14F2O/c10-8(11)6-9(7-12)4-2-1-3-5-9/h7-8H,1-6H2

InChI Key

WTHPOJFLEJWCSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(F)F)C=O

Origin of Product

United States

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